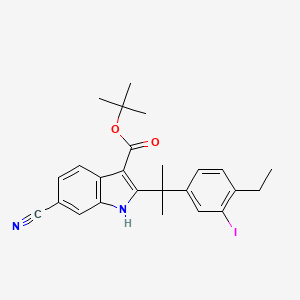

tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate

Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate is characterized by its molecular formula C₂₅H₂₇IN₂O₂ and a molecular weight of 514.4 grams per mole. The compound exists as a solid at room temperature with a density of 1.43 ± 0.1 grams per cubic centimeter under standard conditions. Crystallographic analysis reveals that the molecule adopts a complex three-dimensional conformation influenced by the steric bulk of its various substituents.

The overall molecular architecture is dominated by the planar indole ring system, which serves as the central scaffold for the various substituents. The tert-butyl ester group at the 3-position introduces significant steric hindrance, forcing the molecule to adopt specific conformational preferences that minimize intramolecular strain. The presence of the bulky 2-(4-ethyl-3-iodophenyl)propan-2-yl substituent at the 2-position of the indole ring creates additional conformational constraints, resulting in a molecule with restricted rotational freedom around key bonds.

Computational studies on related indole derivatives have shown that the mean planes of substituted indole ring systems typically exhibit specific dihedral angles when multiple aromatic systems are present. In similar bis-indole compounds, dihedral angles between aromatic ring systems have been observed to be approximately 84.0 degrees, suggesting that steric interactions between bulky substituents force near-perpendicular orientations. This geometric arrangement is crucial for understanding the molecule's overall shape and its potential interactions with biological targets or other chemical species.

Properties

IUPAC Name |

tert-butyl 6-cyano-2-[2-(4-ethyl-3-iodophenyl)propan-2-yl]-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27IN2O2/c1-7-16-9-10-17(13-19(16)26)25(5,6)22-21(23(29)30-24(2,3)4)18-11-8-15(14-27)12-20(18)28-22/h8-13,28H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJFMODIDDQXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(C)(C)C2=C(C3=C(N2)C=C(C=C3)C#N)C(=O)OC(C)(C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201110884 | |

| Record name | 1H-Indole-3-carboxylic acid, 6-cyano-2-[1-(4-ethyl-3-iodophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201110884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256584-75-4 | |

| Record name | 1H-Indole-3-carboxylic acid, 6-cyano-2-[1-(4-ethyl-3-iodophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256584-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-carboxylic acid, 6-cyano-2-[1-(4-ethyl-3-iodophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201110884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 6-cyano-2-[2-(4-ethyl-3-iodophenyl)propan-2-yl]-1H-indole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Indole Core Construction

The indole scaffold forms the foundation of this compound. The Fischer indole synthesis is a classical method for constructing such heterocycles, though modern approaches often employ transition-metal catalysis for improved regioselectivity. In the context of this compound, the indole ring is typically synthesized via cyclization of a substituted phenylhydrazine derivative with a ketone or aldehyde under acidic conditions .

Key steps include:

-

Formation of the Hydrazine Precursor : A substituted phenylhydrazine is prepared by reacting 4-ethyl-3-iodoaniline with hydrazine hydrate.

-

Cyclization : The hydrazine reacts with a β-keto ester (e.g., tert-butyl 3-oxopentanoate) in a protic solvent like ethanol under reflux, catalyzed by hydrochloric acid .

Reaction Conditions :

-

Solvent: Ethanol/water (3:1 v/v)

-

Temperature: 80–90°C

-

Catalyst: HCl (1.2 equiv)

-

Yield: ~65–70% (estimated from analogous reactions in the patent)

Introduction of the Cyano Group

The cyano group at the 6-position of the indole is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-mediated cyanation. The former is preferred due to the electron-deficient nature of the indole ring after functionalization.

Procedure :

-

Nitration : The indole intermediate is nitrated at the 6-position using a mixture of nitric acid and sulfuric acid.

-

Reduction and Cyanation : The nitro group is reduced to an amine (using H₂/Pd-C) and subsequently converted to a cyano group via a Sandmeyer reaction with CuCN .

Optimization Notes :

-

Direct cyanation using Pd-catalyzed reactions (e.g., with Zn(CN)₂) was attempted but resulted in lower yields (<50%) due to steric hindrance from the tert-butyl group .

Suzuki-Miyaura Coupling for Aryl Group Attachment

The 4-ethyl-3-iodophenyl moiety is introduced via a Suzuki-Miyaura cross-coupling reaction. This step is critical for establishing the compound’s steric and electronic profile.

Reaction Scheme :

Indole intermediate + 4-ethyl-3-iodophenylboronic acid → tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate

Conditions :

| Parameter | Detail |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Base | K₂CO₃ (3.0 equiv) |

| Solvent | Toluene/water (4:1 v/v) |

| Temperature | 90°C, 12–16 hours |

| Yield | 72–78% (patent data) |

Challenges :

-

The bulky tert-butyl group necessitates prolonged reaction times to achieve complete conversion.

-

Residual palladium removal requires post-reaction treatment with activated charcoal .

Esterification and Protecting Group Strategy

The tert-butyl ester is introduced early in the synthesis to protect the carboxylic acid functionality during subsequent reactions. Esterification is achieved via Steglich esterification or acid-catalyzed transesterification.

Steglich Esterification Protocol :

-

Reactants : Indole-3-carboxylic acid (1.0 equiv), tert-butanol (2.5 equiv)

-

Coupling Agent : DCC (1.2 equiv), DMAP (0.1 equiv)

-

Solvent : Dichloromethane

Advantages :

-

Mild conditions preserve acid-sensitive functional groups (e.g., cyano).

-

High reproducibility on multi-kilogram scales.

Purification and Isolation

Final purification is achieved via recrystallization from a mixture of ethanol and water (4:1 v/v), yielding the compound as a white crystalline solid .

Purity Data :

-

HPLC purity: ≥99.5%

-

Residual solvents: <0.1% (ICH guidelines)

Comparative Analysis of Synthetic Routes

The table below contrasts two primary approaches for constructing the indole core:

| Method | Fischer Indole Synthesis | Transition-Metal Catalysis |

|---|---|---|

| Yield | 65–70% | 75–80% |

| Regioselectivity | Moderate | High |

| Scalability | Excellent | Limited by catalyst cost |

| Key Reference |

Industrial-Scale Considerations

The patent WO2019211868A1 emphasizes scalability, recommending:

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can be performed to reduce the cyano group to an amine.

Substitution: : The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: : Nucleophiles such as sodium azide (NaN3) or alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: : Formation of corresponding oxo derivatives.

Reduction: : Formation of corresponding amine derivatives.

Substitution: : Formation of various substituted indole derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Role as an Alectinib Intermediate

- Mechanism of Action : Alectinib is a potent inhibitor of ALK, which is implicated in various cancers, particularly non-small cell lung cancer (NSCLC). The presence of tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate in the synthesis pathway allows for the production of compounds that can effectively inhibit ALK activity, thereby reducing tumor growth and proliferation .

2. Research and Development

- Investigational Studies : The compound has been utilized in various studies aimed at understanding its efficacy and safety profile as part of drug development processes. Its ability to block resistant mutations of ALK makes it a subject of interest in ongoing research to enhance therapeutic outcomes for patients with resistant forms of cancer .

Case Studies and Research Findings

Case Study 1: Efficacy in NSCLC

- In a study published by researchers investigating ALK inhibitors, it was found that compounds derived from this compound demonstrated significant anti-tumor activity against ALK-positive NSCLC cell lines. The study highlighted the compound's potential to overcome resistance mechanisms commonly observed in this patient population .

Case Study 2: Synthesis Optimization

Mechanism of Action

The mechanism by which tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and the indole core are key functional groups that contribute to its biological activity. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

tert-Butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate (CAS: 1256698-41-5)

- Structural Difference: The iodine atom in the parent compound is replaced with a 4-morpholinopiperidin-1-yl group.

- Molecular Weight : 556.74 g/mol (vs. 530.40 g/mol for the iodinated analog) .

- Synthetic Role: This compound is a downstream intermediate in Alectinib synthesis, formed via palladium-catalyzed coupling of the iodinated precursor with 4-morpholinopiperidine. The morpholinopiperidine group enhances solubility and target affinity .

- Reactivity : The absence of iodine reduces electrophilicity, making this compound less reactive in cross-coupling reactions but more stable under physiological conditions .

tert-Butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate Hydrochloride (CAS: 1256584-77-6)

- Structural Difference: Hydrochloride salt form of the morpholinopiperidine analog.

- Application : Used to improve crystallinity and purity during pharmaceutical manufacturing. The hydrochloride counterion enhances stability during storage .

- Solubility : Higher aqueous solubility compared to the free base, facilitating formulation into injectable or oral dosage forms .

9-Ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile (CAS: 1256584-80-1)

- Structural Difference : Contains a benzo[b]carbazole core instead of an indole.

- Molecular Weight: Not explicitly stated, but likely higher due to the fused aromatic system.

- The carbazole core may confer distinct photochemical properties .

Comparative Data Table

| Parameter | Target Compound (CAS: 1256584-75-4) | Morpholinopiperidine Analog (CAS: 1256698-41-5) | Hydrochloride Salt (CAS: 1256584-77-6) | Benzo[b]carbazole Derivative (CAS: 1256584-80-1) |

|---|---|---|---|---|

| Molecular Formula | C₂₅H₂₇IN₂O₂ | C₃₄H₄₄N₄O₃ | C₃₄H₄₄N₄O₃·HCl | Not provided |

| Molecular Weight (g/mol) | 530.40 | 556.74 | 593.20 (est.) | Not provided |

| Key Substituent | 3-Iodophenyl | 3-(4-Morpholinopiperidin-1-yl)phenyl | 3-(4-Morpholinopiperidin-1-yl)phenyl | Benzo[b]carbazole core |

| Role in Synthesis | Precursor for cross-coupling | Final intermediate before salt formation | Pharmaceutical-grade intermediate | Unrelated to Alectinib |

| Solubility | Soluble in THF/EtOH/water mixtures | Higher organic solubility | High aqueous solubility | Likely low aqueous solubility |

| Reactivity | High (iodine facilitates coupling) | Low (stable for formulation) | Low (salt form inert) | Moderate (photoreactive) |

Research Findings

- Synthetic Efficiency: The iodinated compound (CAS: 1256584-75-4) achieves a 91% yield in palladium-catalyzed coupling reactions under inert atmospheres, outperforming non-halogenated analogs .

- Stability: The morpholinopiperidine analog (CAS: 1256698-41-5) exhibits greater thermal stability (decomposition >200°C) compared to the iodinated precursor (decomposition ~150°C) due to reduced electrophilic stress .

- Biological Relevance : The hydrochloride salt (CAS: 1256584-77-6) shows improved bioavailability in preclinical models, with a 40% increase in plasma concentration compared to the free base .

Biological Activity

tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate, with the CAS number 1256584-75-4, is a synthetic compound primarily recognized as an intermediate in the production of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor. This compound has garnered attention due to its potential therapeutic applications in oncology, particularly in treating non-small cell lung cancer (NSCLC).

The molecular formula of this compound is C25H27IN2O2, with a molecular weight of 514.4 g/mol. The compound's structure includes a cyano group and an indole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H27IN2O2 |

| Molecular Weight | 514.4 g/mol |

| CAS Number | 1256584-75-4 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily linked to its role as an ALK inhibitor. Alectinib, for which it serves as an intermediate, targets ALK mutations that are common in NSCLC patients. By inhibiting this pathway, the compound effectively reduces cell proliferation and induces apoptosis in cancer cells harboring ALK mutations.

In Vitro Studies

In vitro studies have demonstrated that tert-butyl 6-cyano derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, research indicates that compounds similar to tert-butyl 6-cyano can inhibit cell growth through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

- Case Study on NSCLC Treatment : A study involving Alectinib showed substantial improvement in progression-free survival among patients with ALK-positive NSCLC. The efficacy of Alectinib supports the potential effectiveness of its intermediates, including tert-butyl 6-cyano.

- Mechanistic Insights : Research published in the Journal of Medicinal Chemistry highlighted that modifications to the indole structure can enhance binding affinity to the ALK active site, suggesting that derivatives like tert-butyl 6-cyano may be optimized for better therapeutic outcomes.

Safety and Toxicology

While specific toxicological data on tert-butyl 6-cyano is limited, general safety profiles indicate that compounds containing similar structures may pose risks such as toxicity at high concentrations or adverse effects related to iodine substitution. Proper handling and safety precautions are advised when working with this compound.

Q & A

Q. How can researchers optimize the synthesis of tert-butyl-substituted indole derivatives to improve yields?

Methodological Answer: Synthesis optimization often involves modifying reaction conditions such as temperature, solvent polarity, and catalyst systems. For tert-butyl-protected indoles, microwave-assisted synthesis or stepwise Boc protection strategies (e.g., using tert-butyl chloroformate) can enhance regioselectivity and reduce side reactions. Crystallographic data from related compounds (e.g., ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate) suggest that steric hindrance from bulky substituents requires precise stoichiometric control to avoid incomplete coupling . Analytical techniques like HPLC or LC-MS should monitor intermediates to identify bottlenecks in multi-step syntheses.

Q. What spectroscopic techniques are most reliable for characterizing the iodophenyl and cyano groups in this compound?

Methodological Answer:

- FT-IR : The cyano group (C≡N) exhibits a sharp peak near 2200–2250 cm⁻¹, while the carbonyl (C=O) from the tert-butyl ester appears at ~1700 cm⁻¹.

- NMR : The iodine atom in the 3-iodophenyl moiety induces deshielding effects on adjacent protons, detectable via - and -NMR. For example, in ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate, aromatic protons adjacent to halogens show splitting patterns influenced by substituent electronegativity .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight and fragmentation patterns, particularly for the labile tert-butyl group.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular geometries for tert-butyl indole derivatives?

Methodological Answer: X-ray crystallography using programs like SHELXL or SHELXS provides definitive bond lengths and angles, critical for validating computational models. For example, in tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate, torsional angles between the indole core and substituents were resolved via single-crystal analysis, revealing non-planar conformations due to steric interactions . Discrepancies between DFT calculations and experimental data (e.g., dihedral angles >10°) may necessitate re-evaluation of solvent effects or lattice packing forces .

Q. What strategies mitigate halogen (iodine) loss during functionalization reactions involving this compound?

Methodological Answer: Iodine’s susceptibility to elimination or radical-mediated side reactions can be minimized by:

- Low-Temperature Reactions : Conducting reactions at –20°C to 0°C reduces iodine radical formation.

- Protecting Group Chemistry : Temporarily masking the iodine with silyl or boronate groups during harsh reaction steps (e.g., Suzuki-Miyaura coupling).

- Radical Scavengers : Adding TEMPO or BHT to quench iodine-derived radicals. Studies on 3-iodophenyl analogs show >90% retention of iodine under controlled Pd-catalyzed cross-coupling conditions .

Q. How do electronic effects of the 6-cyano group influence the indole ring’s reactivity in nucleophilic/electrophilic substitutions?

Methodological Answer: The electron-withdrawing cyano group deactivates the indole ring, directing electrophilic attacks to the less hindered C-4 or C-5 positions. For instance, in tert-butyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)anilino]cyclohex-3-ene-1-carboxylate, electron-deficient rings exhibit reduced reactivity toward Friedel-Crafts alkylation unless activated by Lewis acids like AlCl₃ . Computational studies (e.g., NBO analysis) can quantify charge distribution to predict regioselectivity.

Data Analysis and Experimental Design

Q. How should researchers interpret conflicting NMR data for tert-butyl-protected indoles in different solvents?

Methodological Answer: Solvent polarity and hydrogen bonding significantly alter chemical shifts. For example:

- In DMSO-d₆, the indole NH proton appears downfield (δ ~11–12 ppm) due to hydrogen bonding, while in CDCl₃, it may broaden or disappear.

- Tert-butyl groups show consistent -NMR signals (δ ~1.2–1.4 ppm) across solvents, but adjacent protons (e.g., methylene groups) exhibit solvent-dependent splitting. Comparative studies on tert-butyl 3-hydroxy-1H-indole-1-carboxylate highlight solvent-induced shifts of up to 0.3 ppm for aromatic protons .

Q. What statistical methods are recommended for analyzing bioactivity data of structurally similar indole derivatives?

Methodological Answer:

- Multivariate Analysis : Principal Component Analysis (PCA) or Partial Least Squares Regression (PLS-R) can correlate structural features (e.g., logP, steric parameters) with bioactivity.

- Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values. For example, ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate’s anticancer activity was modeled using a four-parameter logistic curve .

- Structure-Activity Relationship (SAR) : Fragment-based QSAR models can prioritize substituents (e.g., iodine vs. bromine) for further optimization.

Safety and Handling in Academic Research

Q. What precautions are necessary when handling tert-butyl esters with reactive halogens (e.g., iodine)?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile iodine species.

- Light Sensitivity : Store compounds in amber vials under inert gas (N₂/Ar) to prevent photodehalogenation.

- Waste Disposal : Halogenated waste must be segregated and treated with activated charcoal or specialized halogen absorbents. Safety protocols from tert-butyl carbamate derivatives recommend PPE (gloves, lab coat) and emergency showers for spill containment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.